molecular formula C13H19BN2O3 B6338191 2-Acetamidopyridine-3-boronic acid pinacol ester CAS No. 2058157-37-0

2-Acetamidopyridine-3-boronic acid pinacol ester

Cat. No. B6338191
CAS RN: 2058157-37-0
M. Wt: 262.11 g/mol
InChI Key: BQNMQCAETQPHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidopyridine-3-boronic acid pinacol ester (2AP-3BP) is a versatile organoboron compound that has been extensively studied and utilized in various scientific research applications. This compound has been used in a variety of fields ranging from medicinal chemistry to materials science.

Scientific Research Applications

2-Acetamidopyridine-3-boronic acid pinacol ester has been used in a wide range of scientific research applications. In medicinal chemistry, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In materials science, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used in the synthesis of polymers and other materials with desired properties. In biochemistry, 2-Acetamidopyridine-3-boronic acid pinacol ester has been used to study the structure-activity relationships of various enzymes.

Mechanism of Action

The mechanism of action of 2-Acetamidopyridine-3-boronic acid pinacol ester is not completely understood. It is believed that 2-Acetamidopyridine-3-boronic acid pinacol ester acts as a boronate ester, which can form covalent bonds with various molecules. This allows 2-Acetamidopyridine-3-boronic acid pinacol ester to interact with various enzymes and other proteins, which can lead to changes in their activity.
Biochemical and Physiological Effects
2-Acetamidopyridine-3-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase and proteases. It has also been shown to have anti-inflammatory effects and to have potential anti-cancer effects. In addition, it has been shown to have neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Acetamidopyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is relatively stable and can be synthesized in a relatively simple two-step process. In addition, it has a wide range of potential applications in various scientific research fields. However, there are some limitations to its use in lab experiments. It is relatively expensive and can be difficult to obtain in large quantities. In addition, it is not always clear how it will interact with other molecules, which can make it difficult to predict its effects.

Future Directions

There are several potential future directions for the use of 2-Acetamidopyridine-3-boronic acid pinacol ester. One potential direction is the development of new drugs based on the structure and activity of 2-Acetamidopyridine-3-boronic acid pinacol ester. In addition, 2-Acetamidopyridine-3-boronic acid pinacol ester could be used to develop new materials with desired properties. Finally, 2-Acetamidopyridine-3-boronic acid pinacol ester could be used to further study the structure-activity relationships of various enzymes and other proteins.

Synthesis Methods

2-Acetamidopyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-acetamidopyridine is reacted with 3-boronic acid pinacol ester in the presence of a base such as potassium carbonate or sodium hydroxide. In the second step, the resulting product is reacted with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired 2-Acetamidopyridine-3-boronic acid pinacol ester compound.

properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNMQCAETQPHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide

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